molecular formula C10H10INO2 B13965665 2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene

2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene

Cat. No.: B13965665
M. Wt: 303.10 g/mol
InChI Key: YBANYQUZZPPHCG-UHFFFAOYSA-N
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Description

2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene is a chemical compound that belongs to the class of organic compounds known as indenes. Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. The presence of an iodomethyl group and a nitro group on the indene structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene typically involves the iodocyclization of appropriate precursors. One common method involves the reaction of 2-allylphenols with iodine in the presence of a solvent like ethyl acetate. The reaction conditions often include refluxing the mixture for several hours to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvent, temperature, and reaction time are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide and other nucleophiles.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used for the reduction of the nitro group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indenes, while reduction reactions can produce amino derivatives.

Scientific Research Applications

2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the iodomethyl and nitro groups in 2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene makes it unique compared to other similar compounds. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H10INO2

Molecular Weight

303.10 g/mol

IUPAC Name

2-(iodomethyl)-4-nitro-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H10INO2/c11-6-7-4-8-2-1-3-10(12(13)14)9(8)5-7/h1-3,7H,4-6H2

InChI Key

YBANYQUZZPPHCG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC=C2[N+](=O)[O-])CI

Origin of Product

United States

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